molecular formula C17H26N2O3S B5780560 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide

Cat. No. B5780560
M. Wt: 338.5 g/mol
InChI Key: ZOCFBRVHYSAJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that facilitates the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to selectively inhibit MCT1 and has potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide selectively inhibits MCT1 by binding to a specific site on the protein. This prevents the transport of lactate and other monocarboxylates across the cell membrane, leading to a buildup of lactate within the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide have been extensively studied in preclinical models of cancer. Studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide can selectively inhibit the growth of cancer cells that rely on aerobic glycolysis for energy production. This is because MCT1 plays a crucial role in the transport of lactate, which is produced by cancer cells during aerobic glycolysis, out of the cell. By inhibiting MCT1, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide can prevent the export of lactate, leading to a buildup of lactate within the cell and ultimately causing cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide in lab experiments is its selectivity for MCT1. This allows researchers to study the specific effects of inhibiting MCT1 on cancer cells. However, one limitation of using N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide is that it may not be effective in all types of cancer cells. Additionally, the optimal dosage and treatment regimen for N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide in humans has not yet been established.

Future Directions

There are several potential future directions for research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide. One area of research could focus on identifying biomarkers that could predict which patients would benefit from treatment with N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide. Another area of research could focus on developing combination therapies that could enhance the effectiveness of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide. Finally, future research could focus on optimizing the dosage and treatment regimen of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide in humans.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide involves several steps. The starting material is 2-amino-5-chlorobenzophenone, which is reacted with 1-azepan-1-ol to form the azepanyl ketone intermediate. This intermediate is then reacted with 2,6-dimethylphenylsulfonyl chloride to form the final product, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide has been extensively studied in preclinical models of cancer. Studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide can selectively inhibit the growth of cancer cells that rely on aerobic glycolysis for energy production. This is because MCT1 plays a crucial role in the transport of lactate, which is produced by cancer cells during aerobic glycolysis, out of the cell. By inhibiting MCT1, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide can prevent the export of lactate, leading to a buildup of lactate within the cell and ultimately causing cell death.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-9-8-10-15(2)17(14)19(23(3,21)22)13-16(20)18-11-6-4-5-7-12-18/h8-10H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFBRVHYSAJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide

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